molecular formula C17H19NO2 B12757073 N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide CAS No. 126150-87-6

N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide

Cat. No.: B12757073
CAS No.: 126150-87-6
M. Wt: 269.34 g/mol
InChI Key: NCWHWZKSLQZLFH-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide: is an organic compound characterized by its unique structure, which includes a secondary amide group, a hydroxyl group, and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide typically involves the reaction of 4-(2-phenylethyl)phenylacetic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors like 4-(2-phenylethyl)phenylacetic acid. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The phenylethyl moiety may interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

126150-87-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-hydroxy-2-[4-(2-phenylethyl)phenyl]ethyl]formamide

InChI

InChI=1S/C17H19NO2/c19-13-18-12-17(20)16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11,13,17,20H,6-7,12H2,(H,18,19)

InChI Key

NCWHWZKSLQZLFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CNC=O)O

Origin of Product

United States

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